methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate
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Overview
Description
Methyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoate is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a butanoate ester group.
Mechanism of Action
Target of Action
Methyl 4-(2,4-dioxo-1H-quinazolin-3-yl)butanoate, also known as BBL031442, is a quinazolin-4(3H)-one derivative Similar quinazolin-4(3h)-one derivatives have been investigated as potential positive allosteric modulators of the gaba_a receptor at the benzodiazepine binding site and inhibitors of carbonic anhydrase ii .
Mode of Action
Based on the studies of similar quinazolin-4(3h)-one derivatives, it can be inferred that these compounds may interact with their targets to modulate their activity . For instance, as potential positive allosteric modulators of the GABA_A receptor, these compounds could enhance the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to increased inhibition of neuronal activity .
Biochemical Pathways
If this compound acts as a positive allosteric modulator of the gaba_a receptor, it could affect the gabaergic pathway, leading to increased inhibition of neuronal activity .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
If this compound acts as a positive allosteric modulator of the gaba_a receptor, it could lead to increased inhibition of neuronal activity, which could potentially have therapeutic effects in conditions such as epilepsy .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate typically involves the reaction of isatins with amino acids or their derivatives. One common method is the I2/TBHP-mediated domino synthesis, which involves the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . This method allows for the efficient formation of the quinazoline core through oxidative rearrangement.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazoline core into different derivatives.
Substitution: The ester group can be substituted with other functional groups to create new compounds with potentially different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of ester derivatives.
Scientific Research Applications
Methyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
Quinazolinone: A derivative with a ketone group at the 4-position.
Quinazoline-2,4-dione: Another derivative with two ketone groups at the 2- and 4-positions.
Uniqueness
Methyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoate is unique due to the presence of the butanoate ester group, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-(2,4-dioxo-1H-quinazolin-3-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-11(16)7-4-8-15-12(17)9-5-2-3-6-10(9)14-13(15)18/h2-3,5-6H,4,7-8H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRPPFKNWMQMMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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